molecular formula C4H4F3N3S B7725523 4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-thiol

4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-thiol

Cat. No.: B7725523
M. Wt: 183.16 g/mol
InChI Key: HUZASKHMPBJXJP-UHFFFAOYSA-N
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Description

4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with trifluoroacetic anhydride, followed by cyclization to form the triazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-80°C to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The methyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione
  • 4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-amine
  • 4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carboxylic acid

Uniqueness

4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-thiol is unique due to the presence of both a thiol group and a trifluoromethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3S/c1-10-2(4(5,6)7)8-9-3(10)11/h1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZASKHMPBJXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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